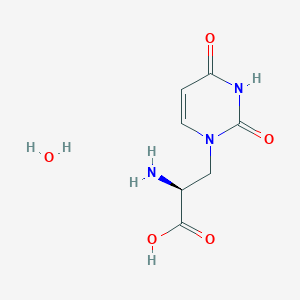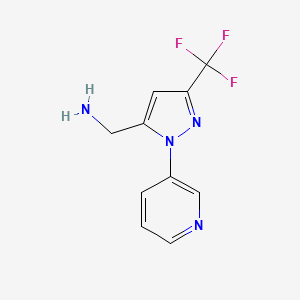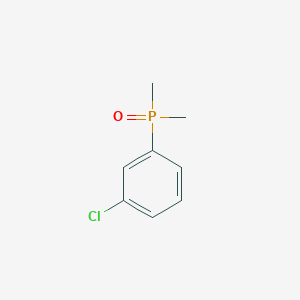![molecular formula C13H19F2N5 B11751245 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11751245.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one substituted with a difluoroethyl group and the other with a propyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves a multi-step process:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the two pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Substitution Reactions: The next step involves the introduction of the difluoroethyl and propyl groups. This is typically done through nucleophilic substitution reactions using appropriate alkyl halides.
Coupling of the Pyrazole Rings: The final step involves the coupling of the two pyrazole rings through a methylene bridge. This can be achieved using formaldehyde and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl compounds.
Reduction: The compound can also undergo reduction reactions, especially at the difluoroethyl group, resulting in the formation of ethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethyl derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Preliminary studies suggest that it may have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in the production of polymers and other high-performance materials.
作用机制
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with ion channels, altering their function and leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-butyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine lies in its specific substitution pattern. The presence of both difluoroethyl and propyl groups on the pyrazole rings imparts distinct chemical and biological properties to the compound. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C13H19F2N5 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H19F2N5/c1-2-4-19-9-11(7-17-19)6-16-8-12-3-5-20(18-12)10-13(14)15/h3,5,7,9,13,16H,2,4,6,8,10H2,1H3 |
InChI 键 |
KUDLPCVAGRUPGB-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C=N1)CNCC2=NN(C=C2)CC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,2'-Bithiophene]-5,5'-diamine](/img/structure/B11751170.png)
![1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B11751173.png)



![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11751188.png)

![Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B11751210.png)

![1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11751219.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid](/img/structure/B11751230.png)
![(3S,4aS,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11751239.png)
![[(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium](/img/structure/B11751244.png)
